[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]azanium;chloride [1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]azanium;chloride Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
Fingolimod hydrochloride is the hydrochloride salt of 2-amino-2-[2-(4-octylphenyl) ethyl]-1,3-propanediol (fingolimod). It has a role as a sphingosine-1-phosphate receptor agonist, an immunosuppressive agent and a prodrug. It is a hydrochloride and an organic salt. It contains a fingolimod(1+).
A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.
Brand Name: Vulcanchem
CAS No.: 162359-56-0
VCID: VC0515609
InChI: InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
SMILES: CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Molecular Formula: C19H34ClNO2
Molecular Weight: 343.9 g/mol

[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]azanium;chloride

CAS No.: 162359-56-0

Inhibitors

VCID: VC0515609

Molecular Formula: C19H34ClNO2

Molecular Weight: 343.9 g/mol

Purity: 99%

[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]azanium;chloride - 162359-56-0

CAS No. 162359-56-0
Product Name [1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]azanium;chloride
Molecular Formula C19H34ClNO2
Molecular Weight 343.9 g/mol
IUPAC Name 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Standard InChI InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
Standard InChIKey SWZTYAVBMYWFGS-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[NH3+].[Cl-]
Description Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
Fingolimod hydrochloride is the hydrochloride salt of 2-amino-2-[2-(4-octylphenyl) ethyl]-1,3-propanediol (fingolimod). It has a role as a sphingosine-1-phosphate receptor agonist, an immunosuppressive agent and a prodrug. It is a hydrochloride and an organic salt. It contains a fingolimod(1+).
A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.
Purity 99%
Related CAS 162359-56-0 (HCl) 162359-55-9 (free base)
Synonyms 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride; fingolimod; fingolimod hydrochloride; FTY 720; FTY-720; FTY720; Gilenia; gilenya
Reference 1: Thomas K, Proschmann U, Ziemssen T. Fingolimod hydrochloride for the treatment of relapsing remitting multiple sclerosis. Expert Opin Pharmacother. 2017;18(15):1649‐1660. doi:10.1080/14656566.2017.1373093
2: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014;13(7):989‐998. doi:10.1517/14740338.2014.920820
3: Tamakuwala M, Ratna W, Joshi A, Stagni G. Fingolimod hydrochloride gel shows promising therapeutic effects in a mouse model of atopic dermatitis. J Pharm Pharmacol. 2016;68(10):1268‐1277. doi:10.1111/jphp.12588
4: Tamakuwala M, Stagni G. Fingolimod Hydrochloride Gel for Dermatological Applications: Optimization of Formulation Strength and Effect of Colloidal Oatmeal (Aveeno®) as Penetration Enhancer. AAPS PharmSciTech. 2016;17(4):907‐914. doi:10.1208/s12249-015-0415-9
5: Chiba K, Yoshii N. Nihon Yakurigaku Zasshi. 2012;139(6):265‐274. doi:10.1254/fpj.139.265
6: Hussar DA, Zimmerman DE. New drugs: dabigatran etexilate mesylate, fingolimod hydrochloride, and ulipristal acetate. J Am Pharm Assoc (2003). 2011;51(1):122‐126. doi:10.1331/JAPhA.2011.11506
7: Wang JR, Li S, Zhu B, Mei X. Insight into the conformational polymorph transformation of a block-buster multiple sclerosis drug fingolimod hydrochloride (FTY 720). J Pharm Biomed Anal. 2015;109:45‐51. doi:10.1016/j.jpba.2015.02.018
8: Swain J, Mohapatra M, Borkar SR, Aidhen IS, Mishra AK. Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. Phys Chem Chem Phys. 2013;15(41):17962‐17970. doi:10.1039/c3cp53148a
9: Chitnis T, Arnold DL, Banwell B, et al. Trial of Fingolimod versus Interferon Beta-1a in Pediatric Multiple Sclerosis. N Engl J Med. 2018;379(11):1017‐1027. doi:10.1056/NEJMoa1800149
10: Mandal P, Gupta A, Fusi-Rubiano W, Keane PA, Yang Y. Fingolimod: therapeutic mechanisms and ocular adverse effects. Eye (Lond). 2017;31(2):232‐240. doi:10.1038/eye.2016.258
PubChem Compound 107969
Last Modified Nov 11 2021
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